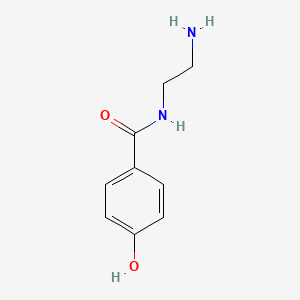

N-(2-aminoethyl)-4-hydroxybenzamide

Description

Contextualization within the Benzamide (B126) Class of Compounds

Benzamides are a significant class of aromatic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. acs.org This structural motif is a cornerstone in medicinal chemistry, serving as a fundamental building block for a wide array of pharmaceuticals. acs.org The versatility of the benzamide scaffold allows for extensive chemical modifications, enabling researchers to conduct detailed structure-activity relationship (SAR) studies. These studies are crucial for optimizing the therapeutic properties of a lead compound. The amide bond itself is a key feature, capable of participating in hydrogen bonding, which is often vital for a molecule's interaction with biological targets. nih.gov

Significance as a Privileged Structure in Ligand Design and Medicinal Chemistry

The term "privileged structure" refers to a molecular framework that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org These scaffolds provide an efficient starting point for drug discovery, as they are pre-validated by nature or previous research to interact favorably with biological systems. openochem.orgcambridgemedchemconsulting.com The N-(2-aminoethyl)benzamide core, of which N-(2-aminoethyl)-4-hydroxybenzamide is a member, has demonstrated its status as such a privileged structure.

This is evidenced by its appearance in various research programs targeting different diseases. For example, derivatives of the N-(2-aminoethyl)benzamide scaffold have been investigated as potent inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative disorders. nih.gov In a different therapeutic area, a phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a promising starting point for developing inhibitors against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), also known as "Sleeping Sickness". researchgate.net The ability of this single core structure to be adapted through chemical modification to target diverse proteins underscores its privileged nature in medicinal chemistry. openochem.org

Overview of Current Research Landscape and Emerging Areas

The adaptability of the N-(2-aminoethyl)benzamide scaffold has led to its exploration in several active research areas. A significant focus has been on infectious diseases, particularly HAT. Researchers have synthesized numerous analogues of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides and identified compounds with extremely high potency against T. brucei in laboratory settings. researchgate.net One of the most potent compounds, known as compound 73 in the study, not only showed remarkable in vitro activity but was also orally bioavailable and demonstrated efficacy in an animal model of the disease. researchgate.net This line of research highlights a potential path toward new treatments for this neglected tropical disease.

Another area of investigation involves the development of agents targeting the central nervous system. A study focusing on halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide identified them as competitive and reversible inhibitors of MAO-B. nih.gov This research opens avenues for designing new therapeutic agents for neurological conditions where MAO-B plays a role.

Emerging research also points to the potential of benzamide derivatives in other therapeutic fields. For instance, different benzamide-based compounds are being studied for their ability to protect pancreatic β-cells from stress, which could have implications for diabetes treatment. nih.gov Other research has explored benzamide derivatives as agents to overcome multidrug resistance in cancer by inhibiting transporter proteins like ABCG2. nih.gov

Table 2: Examples of research applications for N-(2-aminoethyl)benzamide and related scaffolds.

The ongoing exploration of this compound and its analogues continues to affirm the importance of the benzamide scaffold in the quest for novel and effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-5-6-11-9(13)7-1-3-8(12)4-2-7/h1-4,12H,5-6,10H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTLWMQAFZSILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90437-28-8 | |

| Record name | N-(2-aminoethyl)-4-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for N-(2-aminoethyl)-4-hydroxybenzamide Core Structure

The formation of the this compound scaffold primarily relies on the creation of a stable amide bond between a 4-hydroxybenzoic acid moiety and an ethylenediamine (B42938) backbone.

Amide Bond Formation Strategies (e.g., Coupling of 4-hydroxybenzoic acid derivatives with 2-aminoethylamine)

The most fundamental approach to synthesizing this compound is through direct amide bond formation. This involves the reaction of an activated derivative of 4-hydroxybenzoic acid with 2-aminoethylamine (which is the mono-acylated product of ethylenediamine). The activation of the carboxylic acid is a key step to facilitate the nucleophilic attack by the amine. youtube.com

Common strategies include:

Acyl Chloride Method: 4-Hydroxybenzoic acid can be converted to a more reactive 4-hydroxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the primary amine of 2-aminoethylamine. Care must be taken to use a base to neutralize the HCl generated during the reaction.

Active Ester Method: 4-Hydroxybenzoic acid can be converted into an active ester, which is a good leaving group, to facilitate the amidation. Alternatively, starting from a simple ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate (B8730719), direct amidation can be achieved by heating with the amine, a process known as aminolysis. A similar synthesis has been reported for the related compound N-(2-hydroxyethyl)-4-hydroxybenzamide, which was prepared by heating methyl 4-hydroxybenzoate with ethanolamine. wikipedia.org

Metal-Catalyzed Condensation: Direct condensation of carboxylic acids and amines can be mediated by various catalysts. For instance, a general protocol using titanium tetrachloride (TiCl₄) in pyridine (B92270) has been shown to effectively promote amidation for a wide range of substrates. masterorganicchemistry.com

The primary challenge in this synthesis is the difunctional nature of ethylenediamine. To achieve mono-acylation and produce the desired this compound, reaction conditions must be carefully controlled, often by using an excess of the diamine relative to the benzoic acid derivative.

Table 1: Comparison of Amide Bond Formation Strategies

| Strategy | Activating Agent / Precursor | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Low temperature, inert solvent, presence of a base | High reactivity of acyl chloride | Harsh reagents may not be compatible with sensitive functional groups |

| Ester Aminolysis | Methyl 4-hydroxybenzoate | Elevated temperatures (e.g., 150°C) | Direct, avoids harsh activating agents | Requires high temperatures and long reaction times |

| Metal-Catalyzed | Titanium Tetrachloride (TiCl₄) | Pyridine, 85°C | Good yields for various substrates masterorganicchemistry.com | Requires stoichiometric amounts of Lewis acid catalyst masterorganicchemistry.com |

Carbodiimide-Mediated Condensation Protocols

Carbodiimide-mediated coupling is a widely used method for amide bond formation under mild conditions, making it suitable for substrates with sensitive functional groups. This protocol involves the direct reaction of 4-hydroxybenzoic acid with 2-aminoethylamine in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The reaction mechanism proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and releasing a urea (B33335) byproduct.

To enhance the efficiency of the reaction and minimize side reactions, such as racemization (if chiral centers are present) or the formation of N-acylurea byproducts, additives are often employed. beilstein-archives.org 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive toward the amine. beilstein-archives.orgnih.gov The presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIEA), can also accelerate the reaction. beilstein-archives.org

Multi-Component Reaction Systems Incorporating this compound as a Reactant

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools in synthetic chemistry. youtube.com While MCRs are powerful for generating molecular diversity, the use of pre-formed this compound as a building block in such systems is not extensively documented in the literature.

Theoretically, the primary amine of the aminoethyl moiety makes this compound a suitable candidate for several MCRs. For instance, it could serve as the amine component in:

Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid.

Strecker Reaction: A three-component reaction to synthesize α-amino cyanides from an aldehyde or ketone, an amine, and a cyanide source.

Mannich Reaction: A three-component aminoalkylation involving an aldehyde, an amine, and a carbon acid.

These potential applications remain largely exploratory and represent an area for future research to leverage this compound as a versatile scaffold in combinatorial chemistry.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers two primary sites for chemical modification: the terminal primary amine of the aminoethyl group and the activated hydroxybenzene ring.

Modification at the Aminoethyl Moiety

The terminal primary amine is a nucleophilic center that can undergo a variety of chemical transformations.

N-Alkylation: The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.comnih.gov To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing reductive amination (reacting the amine with an aldehyde or ketone in the presence of a reducing agent) are often preferred.

N-Acylation: The primary amine can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base. This reaction is generally high-yielding and easy to control, providing stable amide derivatives. This approach is used to synthesize various biologically active molecules. beilstein-archives.org

Substitutions on the Hydroxybenzene Ring

The hydroxybenzene ring is activated towards electrophilic aromatic substitution, and the phenolic hydroxyl group itself can also be functionalized.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. The amide group (-CONH-) is a deactivating group and a meta-director. The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho to it (C3 and C5). Common electrophilic substitution reactions include:

Nitration: Using dilute nitric acid to introduce a nitro (-NO₂) group.

Halogenation: Using reagents like bromine water or N-chlorosuccinimide to introduce halogen atoms. The synthesis of halo-substituted N-(2-aminoethyl)benzamide analogues has been reported as a strategy for developing enzyme inhibitors.

Reaction of the Phenolic Hydroxyl Group: The hydroxyl group can be modified through various reactions:

O-Alkylation (Etherification): The phenolic proton can be removed by a base (e.g., sodium hydroxide) to form a phenoxide ion, which can then act as a nucleophile in a Williamson ether synthesis with an alkyl halide to form an ether.

O-Acylation (Esterification): The hydroxyl group can be acylated with an acyl chloride or anhydride (B1165640) to form an ester. This often requires a base catalyst like pyridine.

These derivatization strategies allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic character.

Table 2: Potential Derivatization of this compound

| Site of Modification | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Aminoethyl Moiety | N-Alkylation | R-X (Alkyl Halide) | N'-(alkyl)-N-(2-aminoethyl)-4-hydroxybenzamide |

| Aminoethyl Moiety | N-Acylation | R-COCl (Acyl Chloride) | N'-(acyl)-N-(2-aminoethyl)-4-hydroxybenzamide |

| Hydroxybenzene Ring | Nitration | HNO₃ | N-(2-aminoethyl)-4-hydroxy-3-nitrobenzamide |

| Hydroxybenzene Ring | Halogenation | Br₂ | 3-Bromo-N-(2-aminoethyl)-4-hydroxybenzamide |

| Phenolic Group | O-Alkylation | R-X, Base | N-(2-aminoethyl)-4-(alkoxy)benzamide |

| Phenolic Group | O-Acylation | R-COCl, Base | 4-(Acyloxy)-N-(2-aminoethyl)benzamide |

Formation of Schiff Base Ligands

This compound serves as a precursor for the synthesis of Schiff base ligands. The formation of these ligands occurs through the condensation reaction between the primary amino group (-NH₂) of the ethylenediamine moiety and the carbonyl group of an aldehyde or ketone. researchgate.net This reaction typically proceeds under reflux in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a few drops of acid. semanticscholar.org

The resulting Schiff base, characterized by the presence of an azomethine or imine group (-C=N-), is a versatile ligand capable of coordinating with various metal ions. researchgate.netsemanticscholar.org The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the imine.

A representative reaction for the formation of a Schiff base from this compound and a generic aldehyde (R-CHO) is depicted below. The product is a multidentate ligand, with potential coordination sites at the imine nitrogen, the amide, and the phenolic oxygen. researchgate.net

General Reaction Scheme: this compound + R-CHO → Schiff Base Ligand + H₂O

The specific properties and coordination chemistry of the resulting ligand are highly dependent on the nature of the aldehyde or ketone used in the synthesis. For instance, using salicylaldehyde (B1680747) or its derivatives would result in a ligand with additional phenolic hydroxyl groups, enhancing its chelating ability.

Detailed research has been conducted on the synthesis of Schiff bases from structurally similar compounds. For example, the condensation of 2-hydroxybenzaldehyde with 2-aminophenol (B121084) or 3-aminophenol (B1664112) yields Schiff bases that form stable complexes with Cu(II) ions. nih.gov Similarly, Schiff bases derived from 4-hydroxybenzaldehyde (B117250) have been synthesized and studied for their ability to form gels and sense metal ions. nih.govrsc.org These studies underscore the general utility of the functional groups present in this compound for creating complex ligands. nih.govnih.govrsc.org

Table 1: Examples of Aldehydes Used in Schiff Base Synthesis with Amines This table is illustrative of the types of carbonyl compounds that can react with the amino group of this compound, based on common Schiff base syntheses.

| Aldehyde/Ketone | Reference for Synthesis Principle |

|---|---|

| 2-Hydroxybenzaldehyde (Salicylaldehyde) | nih.gov |

| 4-Hydroxybenzaldehyde | nih.govrsc.org |

| 3-Hydroxybenzaldehyde | semanticscholar.org |

| 2-Hydroxyacetophenone | researchgate.net |

Biocatalytic Approaches to Amide Synthesis and Related Structures

Biocatalysis has emerged as a sustainable and efficient methodology for amide bond formation, offering an alternative to traditional chemical synthesis that often requires harsh conditions or toxic reagents. nih.govnih.gov Enzymes, particularly lipases, have demonstrated significant potential in catalyzing the amidation reaction between carboxylic acids and amines to produce a wide array of amides with high yields and conversions. nih.gov

The enzymatic synthesis of amides can be applied to produce this compound by reacting 4-hydroxybenzoic acid with ethylenediamine. A key advantage of this biocatalytic approach is its high selectivity and operation under mild conditions. For example, research has shown that Candida antarctica lipase (B570770) B (CALB) can effectively catalyze direct amidation in greener solvents like cyclopentyl methyl ether (CPME) at moderate temperatures (e.g., 60 °C). nih.gov This method avoids the need for complex purification steps, as the products are often obtained in high purity. nih.gov

The scope of enzymatic amidation is broad, encompassing various carboxylic acids and amines. nih.gov This versatility suggests that related amide structures can also be synthesized using this green methodology. The development of biocatalytic cascades further expands the possibilities for creating complex, pharmaceutically relevant molecules from simple precursors. rug.nl

Table 2: Research Findings on Enzymatic Amide Synthesis This table summarizes key findings from studies on biocatalytic amidation, which are applicable to the synthesis of this compound and related compounds.

| Enzyme | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Direct Amidation | High conversion (>92%), high yields (>90%), green solvent (CPME), mild conditions. | nih.gov |

| Hydrolases (Lipases, Aminoacylases) | ATP-Independent Amidation | Relies on transient activation of the carboxylic acid via an acyl-enzyme intermediate. | nih.gov |

| Acyl-adenylating enzymes | ATP-Dependent Biosynthesis | Couples ATP hydrolysis to form an acyl-adenylate intermediate for amide synthesis. | nih.gov |

Role as a Precursor in the Synthesis of Complex Molecular Architectures

The trifunctional nature of this compound makes it an ideal precursor for constructing complex molecular architectures, particularly macrocycles. nih.govnih.gov Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural and binding properties. nih.gov

The synthesis of these large-ring structures can be achieved through multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple building blocks in a single step. nih.gov In such a strategy, a bifunctional molecule like this compound could serve as the amine-acid component (after appropriate functional group manipulation or in a sequential reaction), reacting with an isocyanide and a carbonyl compound to form a macrocyclic peptide-like structure. This approach is highly efficient and tolerates a wide range of functional groups. nih.gov

Furthermore, the phenolic hydroxyl and amide groups of this compound can participate in forming supramolecular assemblies through hydrogen bonding. mdpi.comresearchgate.net These non-covalent interactions are crucial in crystal engineering, where the molecule can act as a coformer to create cocrystals with specific physical properties. mdpi.comresearchgate.net The amide-acid and amide-amide hydrogen bonding patterns are common and robust supramolecular synthons that guide the self-assembly of molecules into well-defined, higher-order structures. mdpi.com

Table 3: Synthetic Strategies for Complex Architectures This table outlines synthetic methods where a precursor like this compound could be utilized to build complex molecules.

| Synthetic Strategy | Description | Potential Role of Precursor | Reference |

|---|---|---|---|

| Ugi Multicomponent Reaction | A one-pot reaction involving an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. | Can provide the amine and/or carboxylic acid functionality for macrocyclization. | nih.gov |

| Template Synthesis | Use of a metal ion to direct the stereochemical outcome of a cyclization reaction between two or more components. | The ligand-forming moieties (amine, hydroxyl) can coordinate to the metal template. | researchgate.net |

| Supramolecular Assembly | Spontaneous organization of molecules into ordered structures via non-covalent interactions (e.g., hydrogen bonding). | The amide and hydroxyl groups act as hydrogen bond donors/acceptors to form synthons. | mdpi.comresearchgate.net |

Advanced Structural Characterization for Mechanistic Elucidation

Spectroscopic Analysis for Structure Confirmation and Purity Assessment

A combination of spectroscopic methods is employed to confirm the molecular structure of N-(2-aminoethyl)-4-hydroxybenzamide and to ascertain its purity.

¹H NMR and ¹³C NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons on the 4-hydroxybenzoyl group would exhibit characteristic signals in the downfield region. The protons on the ethylenediamine (B42938) moiety would appear as distinct multiplets in the upfield region. For instance, in a related compound, 4-hydroxybenzamide (B152061), the aromatic protons appear as doublets around 7.60 ppm and 6.85 ppm in CDCl3. rsc.org The protons of the amide and amine groups, as well as the phenolic hydroxyl group, would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the amide group is typically observed in the range of 169-174 ppm. rsc.org The aromatic carbons of the 4-hydroxybenzoyl group would show signals in the aromatic region (approximately 115-165 ppm), with the carbon attached to the hydroxyl group appearing at a higher chemical shift. hmdb.cachemicalbook.com The aliphatic carbons of the ethylenediamine linker would be found in the upfield region of the spectrum. np-mrd.orgnp-mrd.org

Table 1: Representative NMR Data for this compound Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (ortho to C=O) | ~7.6-7.8 |

| ¹H | Aromatic (ortho to OH) | ~6.8-7.0 |

| ¹H | Amide (N-H) | Variable (broad) |

| ¹H | Methylene (adjacent to amide) | ~3.4-3.6 |

| ¹H | Methylene (adjacent to amine) | ~2.8-3.0 |

| ¹³C | Carbonyl (C=O) | ~169-174 |

| ¹³C | Aromatic (C-OH) | ~160-165 |

| ¹³C | Aromatic (C-C=O) | ~125-130 |

| ¹³C | Aromatic (CH) | ~115-130 |

| ¹³C | Methylene (CH₂-N) | ~40-45 |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the stretching vibrations of the O-H (phenol) and N-H (amine and amide) groups. researchgate.netspectrabase.com The carbonyl (C=O) stretching vibration of the amide group would typically appear as a strong absorption band around 1630-1680 cm⁻¹. researchgate.netchemicalbook.com Additionally, characteristic bands for aromatic C-H stretching and C=C bending would be observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₉H₁₂N₂O₂). uni.lu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. nih.gov Predicted HRMS data for the protonated molecule [M+H]⁺ is 181.09715 Da. uni.lu

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption bands in the UV region due to the presence of the benzoyl chromophore. researchgate.netresearchgate.net The phenolic hydroxyl group and the amide group can influence the position and intensity of these absorption bands.

Crystallographic Studies and Solid-State Interactions

X-ray crystallography can provide a definitive three-dimensional structure of this compound in the solid state, revealing crucial details about bond lengths, bond angles, and intermolecular interactions.

Intermolecular Hydrogen Bonding and Crystal Packing Effects

The supramolecular assembly and solid-state architecture of this compound are significantly influenced by a network of intermolecular hydrogen bonds. These non-covalent interactions dictate the crystal packing, influencing the material's physicochemical properties. Analysis of the crystal structure of this compound reveals a complex three-dimensional network established by classical hydrogen bonds involving the hydroxyl, amide, and amine functional groups.

In the crystalline form, molecules of this compound are linked through a variety of hydrogen-bonding motifs. The phenolic hydroxyl group, the amide N-H, and the terminal amine N-H groups all act as hydrogen bond donors. The carbonyl oxygen of the amide group and the phenolic oxygen atom serve as the primary hydrogen bond acceptors.

Detailed crystallographic studies of related benzamide (B126) structures provide a framework for understanding these interactions. For instance, in analogous compounds, intermolecular N—H⋯O hydrogen bonds are observed to link molecules into extended chains or ribbons. The aminoethyl group, in particular, is noted for its participation in these intermolecular interactions, which are crucial for crystal lattice stabilization. uiowa.edu Similarly, studies on 4-hydroxybenzamide itself show a structure stabilized by both O—H⋯O and N—H⋯O intermolecular hydrogen bonds, forming a distinct network topology.

Below is a table summarizing the key crystallographic data for this compound.

| Parameter | Value |

| CCDC Number | 2344720 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| 3D Coordinates | Available from CCDC |

| Cell Parameters | Available from CCDC |

| Space Group | Available from CCDC |

| Experimental Conditions | Available from CCDC |

| This data is based on the experimental crystal structure determination available from the Cambridge Crystallographic Data Centre (CCDC). |

Molecular Interactions and Ligand Target Recognition

Non-Covalent Binding Mechanisms

Non-covalent bonds, though weaker than covalent bonds, are crucial in determining the conformation and binding affinity of molecules. In the context of N-(2-aminoethyl)-4-hydroxybenzamide, hydrogen bonding and electrostatic forces are the predominant non-covalent interactions.

Hydrogen bonds are highly directional interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). This compound possesses multiple sites for both donating and accepting hydrogen bonds, making this a primary mechanism for molecular recognition.

The phenolic hydroxyl group (-OH) on the benzene (B151609) ring can act as a hydrogen bond donor. Similarly, the amide group (-CONH-) has a hydrogen atom that can be donated, and the terminal primary amine (-NH2) has two hydrogen atoms available for donation. Conversely, the oxygen atom of the carbonyl group (C=O), the oxygen of the hydroxyl group, and the nitrogen of the primary amine can all act as hydrogen bond acceptors. nih.gov

Studies on related hydroxybenzamide structures provide insight into the likely hydrogen bonding patterns. For instance, in 2-hydroxy-N-(2-hydroxyethyl)benzamide, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen. nih.gov This type of internal hydrogen bond can influence the planarity of the molecule and the orientation of the side chain.

Intermolecular hydrogen bonds are critical for the interaction of this compound with other molecules, such as amino acid residues in a protein binding pocket. The amide group can form classic head-to-tail hydrogen-bonded dimers with other amide-containing molecules. The primary amine and the phenolic hydroxyl group can also participate in a network of intermolecular hydrogen bonds, contributing to the stability of a ligand-receptor complex. nih.gov

Table 1: Potential Hydrogen Bond Donor and Acceptor Sites in this compound

| Functional Group | Potential Role |

|---|---|

| Phenolic -OH | Donor and Acceptor |

| Amide N-H | Donor |

| Carbonyl C=O | Acceptor |

The distribution of electron density within a molecule creates regions of partial positive and negative charge, leading to electrostatic interactions with other polar molecules. The molecular electrostatic potential (MEP) surface is a conceptual tool used to visualize these charge distributions.

In this compound, the electronegative oxygen and nitrogen atoms create regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl, amide, and amine groups are regions of positive electrostatic potential. The aromatic ring itself contributes to the electrostatic profile through its quadrupole moment. These localized charges are fundamental to how the molecule orients itself when approaching a binding partner.

Table 2: Predicted Physicochemical Properties Related to Electrostatic Interactions

| Property | Value (Predicted) | Compound |

|---|---|---|

| XLogP3 | -0.3 | This compound uni.lu |

| Topological Polar Surface Area (TPSA) | 78.4 Ų | This compound uni.lu |

| Hydrogen Bond Donor Count | 3 | This compound nih.gov |

Metal Ion Complexation and Coordination Chemistry

The presence of multiple electron-donating atoms (N and O) in this compound gives it the ability to act as a chelating agent, binding to metal ions to form stable coordination complexes.

Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion. This results in the formation of a stable, ring-like structure called a chelate. The ethylenediamine (B42938) (-NH2CH2CH2NH-) backbone within the N-(2-aminoethyl) portion of the molecule is a well-known and effective chelating motif for various metal ions, forming a stable five-membered ring upon coordination.

The phenolic hydroxyl group and the carbonyl oxygen of the amide can also participate in chelation, potentially forming a six-membered ring with a metal ion. The specific coordination mode would depend on the metal ion's size, charge, and preferred coordination geometry. The combination of the "hard" oxygen donors and the "softer" nitrogen donors makes this compound a versatile ligand for a range of metal ions.

The structural framework of this compound can be seen as a basis for designing ligands with high affinity and selectivity for specific metal ions. By modifying the substituents on the aromatic ring or altering the length of the alkyl chain, the electronic properties and steric bulk of the ligand can be fine-tuned to favor coordination with a particular metal.

For instance, the design of selective chelators is a critical area of research in medicinal chemistry and materials science. The benzamide (B126) scaffold is found in various ligands designed to interact with metal ions in biological systems. The strategic placement of donor atoms, as seen in this compound, is a key principle in the rational design of such molecules. The interplay between the different potential binding sites (the ethylenediamine moiety and the hydroxybenzamide moiety) allows for a variety of coordination possibilities, which could be exploited to achieve selectivity for a target metal ion.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Studies

The benzamide (B126) moiety is a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Mechanistic studies have revealed that derivatives of this core structure can interact with various enzymes through several mechanisms, leading to their inhibition. These interactions are often driven by the specific substitution patterns on the benzamide ring and the nature of the side chains, which allow for targeted binding to enzyme active sites or allosteric pockets.

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of amine neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov MAO-B is one of two isozymes (MAO-A and MAO-B) that catalyze the oxidative deamination of these amines, a process that generates hydrogen peroxide and can contribute to oxidative stress. nih.gov

A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B). nih.gov These compounds were found to be competitive, time-dependent inhibitors of the enzyme. nih.gov However, upon dialysis, full recovery of enzyme activity was observed, indicating that they act as reversible, mechanism-based inhibitors. nih.gov The potency of these analogues is influenced by both steric and hydrophobic effects. nih.gov For instance, N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) is a known potent MAO-B inactivator. nih.gov

Kinetic studies of other MAO-B inhibitors have shown that they can act via a competitive mechanism. nih.govnih.gov For example, 5-hydroxy-2-methyl-chroman-4-one (HMC) was identified as a reversible and competitive MAO-B inhibitor with a Ki value of 0.896 µM. nih.gov Docking simulations suggest that potent MAO-B inhibitors can form hydrogen bonds and hydrophobic interactions with key residues like Tyr398 and Tyr435 in the enzyme's active site. nih.govnih.gov The ability of a compound to traverse both the entrance and substrate cavities of MAO-B is believed to be a key factor for potent inhibition. nih.gov

| Compound | Inhibition Type | Potency (IC50 or Ki) | Selectivity | Reference |

|---|---|---|---|---|

| N-(2-aminoethyl)benzamide Analogues | Competitive, Time-dependent, Reversible | Varies by substitution | MAO-B selective | nih.gov |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | Competitive, Reversible | Ki = 0.896 µM | ~4-fold selective for MAO-B over MAO-A | nih.gov |

| (E)-8-(3,4-dichlorostyryl)caffeine | Competitive | Ki = 36 nM | MAO-B selective | nih.gov |

| MAO-B-IN-2 | Competitive | IC50 = 0.51 µM | Selective for MAO-B | selleckchem.com |

Cholinesterases (AChE): Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. mdpi.com Studies on hydroxybenzoic acids have shown their potential as AChE inhibitors. nih.gov For example, 4-hydroxybenzoic acid has demonstrated inhibitory activity, with interactions primarily driven by hydrophobic forces within the enzyme's anionic binding site. nih.gov Similarly, 4-hydroxyphenylacetic acid also acts as an effective AChE inhibitor, with hydrophobic and π–π interactions playing a crucial role. nih.gov Carbamate derivatives containing a hydroxybenzamide scaffold have also been investigated as cholinesterase inhibitors, with some showing more potent inhibition of AChE than the established drug rivastigmine. mdpi.com

Carbonic Anhydrases (CA): Carbonic anhydrases are a family of zinc-metalloenzymes involved in various physiological processes, including pH regulation and ion transport. nih.gov Certain CA isoforms are targets for various diseases. nih.gov Sulfonamide derivatives are a well-known class of CA inhibitors. nih.govnih.gov Research on novel benzenesulfonamide (B165840) conjugates has shown that these compounds can be highly effective inhibitors of several human CA isoforms (hCA I, II, IV, and XII). nih.gov Specifically, unprotected dipeptide-sulfonamide conjugates demonstrated potent, low nanomolar inhibition against hCA II and hCA XII. nih.gov The primary sulfonamide moiety is a key structural feature for this inhibitory activity. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Hydroxybenzoic Acids | AChE | Inhibition driven by hydrophobic interactions in the active site. | nih.gov |

| O-Aromatic (Thio)carbamates | AChE & BChE | Some derivatives show stronger AChE inhibition than rivastigmine. | mdpi.com |

| Benzenesulfonamide-dipeptide conjugates | Carbonic Anhydrases (hCA I, II, IV, XII) | Potent inhibition, particularly against hCA II and hCA XII in the low nanomolar range. | nih.gov |

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in maintaining the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov This makes Hsp90 an attractive target for cancer therapy. nih.govresearchgate.net

Hydroxybenzamide derivatives have been identified as a class of Hsp90 inhibitors. google.comgoogle.com These compounds typically act by competing with ATP for binding to the N-terminal domain of the Hsp90 protein. nih.govresearchgate.net This inhibition disrupts the chaperone's function, leading to the degradation of its client proteins and ultimately inhibiting tumor cell growth. nih.gov Structure-based virtual screening has successfully identified potent Hsp90 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range, significantly more potent than reference inhibitors. nih.gov For example, the inhibitor HP-4 was found to have an IC50 of 17.64 nM against Hsp90. nih.gov

| Compound Class | Mechanism of Action | Reported Potency | Reference |

|---|---|---|---|

| Hydroxybenzamide Derivatives | ATP-competitive inhibition of the N-terminal domain | IC50 values in the nanomolar range | researchgate.netgoogle.comgoogle.com |

| HP-4 (identified via virtual screening) | Competitive inhibition of ATP binding site | IC50 = 17.64 ± 1.45 nM | nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.gov Their dysregulation is implicated in various pathological processes, making them therapeutic targets. nih.govnih.gov The development of MMP inhibitors is challenging due to the need for selectivity among the various MMP types. nih.gov

While specific studies on N-(2-aminoethyl)-4-hydroxybenzamide as an MMP inhibitor are limited, the broader class of benzamide derivatives has been explored. For instance, succinyl hydroxamate derivatives, which can incorporate benzamide-like structures, are known MMP inhibitors. nih.gov These inhibitors function by chelating the essential zinc ion in the enzyme's active site. The specificity and potency of these inhibitors can be modulated by modifications at different positions of the molecule, which influence interactions with the enzyme's specificity pockets. nih.gov For example, the introduction of a benzhydryl group can lead to selectivity for MMP-3 and MMP-7. nih.gov

Receptor Ligand Interactions

Beyond enzyme inhibition, benzamide derivatives are also known to interact with various cell surface receptors, often acting as allosteric modulators. These modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand. wikipedia.org This binding induces a conformational change in the receptor, which in turn alters the receptor's response to the endogenous agonist, either enhancing (positive allosteric modulator, PAM) or diminishing (negative allosteric modulator, NAM) its effect. wikipedia.orgmdpi.com

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a key role in inflammation by mediating neutrophil chemotaxis. nih.gov Its inhibition is a promising strategy for treating inflammatory diseases and some cancers. nih.govacs.org Due to the difficulty of competitively blocking the large and complex binding site of the endogenous chemokine ligand, development has focused on negative allosteric modulators (NAMs) that target a different, more accessible site on the receptor. nih.govacs.org

A significant allosteric binding site on CXCR2 has been identified in an intracellular pocket near the G protein binding site. nih.govacs.org Small molecules binding to this site can stabilize an inactive conformation of the receptor, preventing it from signaling. nih.gov

Notably, fluorescent ligands based on a N-(2-aminoethyl)-hydroxybenzamide scaffold have been designed and synthesized to probe this intracellular allosteric site. nih.govacs.org For example, a study developed fluorescent probes by incorporating a fluorophore onto a N-(2-aminoethyl)-2-hydroxybenzamide core structure. nih.gov These probes demonstrated saturable binding to the CXCR2 allosteric site. acs.org Structure-activity relationship studies revealed that modifications, such as N-methylation of the aminoethyl linker, could significantly improve binding affinity, resulting in KD values in the low nanomolar range (10–27 nM). nih.govacs.org The identification of multiple allosteric sites on CXCR2 highlights the receptor's complex regulatory mechanisms and offers diverse opportunities for structure-based drug design. nih.gov

| Ligand Type | Binding Site | Effect | Key Findings | Reference |

|---|---|---|---|---|

| Fluorescent N-(2-aminoethyl)-hydroxybenzamide analogues | Intracellular allosteric pocket | Negative Allosteric Modulator (NAM) | Binding affinity (KD) of 10-27 nM for N-methylated analogues. | nih.govacs.org |

| Diarylurea and Thiazolopyrimidine compounds | Intracellular binding site | Antagonist / NAM | Mapped to an intracellular site. | nih.gov |

| Imidazolylpyrimidine compounds | Transmembrane (TM) domain allosteric site | Antagonist / NAM | Identified a novel allosteric site between TM helices 3, 5, and 6. | nih.gov |

Adenosine (B11128) Receptor Antagonism of 4-Hydroxybenzamide (B152061) Derivatives

The potential for 4-hydroxybenzamide derivatives to act as adenosine receptor antagonists is an area of scientific inquiry. Adenosine receptors, which are G protein-coupled receptors, play crucial roles in a multitude of physiological processes. While direct studies on this compound as an adenosine receptor antagonist are not extensively documented in publicly available research, the broader class of benzamide derivatives has been explored for this activity.

For instance, research into benzimidazole (B57391) derivatives, which incorporate a benzamide-like structure within a more complex heterocyclic system, has identified potent adenosine A2A receptor antagonists. google.com These antagonists are being investigated for their potential in treating a range of conditions, including neurodegenerative diseases and cancer, by modulating the immunosuppressive effects of adenosine in the tumor microenvironment. google.com The general principle behind this antagonism involves the ligand binding to the receptor, thereby blocking the natural agonist, adenosine, from activating it. This interference can prevent downstream signaling cascades, such as the production of cyclic AMP (cAMP).

It is important to note that the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the specific chemical structure of the derivative. For example, N6-substituted adenosine analogs represent a class of compounds with significant affinity for adenosine receptors. However, these are structurally distinct from simple benzamides. The exploration of various chemical scaffolds, including pyrazolo[3,4-d]pyridazines, has also yielded high-affinity antagonists for A1 and A3 receptors. nih.gov

While the direct evidence for this compound is lacking, the established activity of other benzamide-containing molecules suggests a potential avenue for future research to determine if this specific compound or its close analogs can also modulate adenosine receptor function.

Modulation of Biochemical Pathways and Cellular Processes

The influence of this compound and its chemical relatives extends to the modulation of fundamental cellular and biochemical processes, including the formation of the extracellular matrix, the activity of vascular smooth muscle cells, and the regulation of gene expression.

Disruption of Extracellular Matrix (ECM) Formation

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The dynamic remodeling of the ECM is crucial for tissue homeostasis, and its dysregulation is implicated in various diseases.

Effects on Vascular Smooth Muscle Cell (VSMC) Activity

Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls, and their contraction and relaxation regulate blood pressure and flow. The activity of these cells is a target for various therapeutic agents.

Influence on Gene Expression through Molecular Binding

The regulation of gene expression is a fundamental process that controls cellular function, and its modulation by small molecules is a key area of drug discovery. Benzamide derivatives have been shown to influence gene expression through various mechanisms.

One significant mechanism is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in chromatin remodeling and gene expression. By removing acetyl groups from histones, they generally lead to a more condensed chromatin structure and transcriptional repression. A number of N-hydroxybenzamide derivatives have been designed and synthesized as HDAC inhibitors. nih.gov These compounds have shown the ability to induce cell-cycle arrest, providing a clear link between this class of molecules and the regulation of genes involved in cell proliferation. nih.gov

Another mechanism through which benzamide derivatives can affect gene expression is by targeting other key cellular proteins. For instance, a 3-methoxybenzamide (B147233) derivative was found to inhibit the expression of the spoIID gene in Bacillus subtilis by targeting the cell division protein FtsZ. nih.gov This demonstrates that benzamides can have specific molecular targets that, when bound, lead to downstream effects on gene transcription.

While these examples involve derivatives of benzamide, they underscore the potential for compounds like this compound to interact with molecular targets that regulate gene expression. However, specific studies confirming such an activity for this compound are not currently present in the scientific literature.

Structure Activity Relationship Sar Studies and Rational Ligand Design

Impact of Substituent Effects on Bioactivity

The nature and position of substituents on the benzamide (B126) scaffold are critical determinants of a molecule's biological profile. These effects are broadly categorized into steric and electronic contributions, which collectively modulate a ligand's ability to bind to a receptor or inhibit an enzyme.

The interplay between a ligand's three-dimensional shape (steric factors) and its electron distribution (electronic factors) governs its interaction with a biological target. Steric effects can arise from the size of a receptor and the spacing of binding sites on a ligand. nih.gov The introduction of bulky substituents can create steric hindrance, either preventing the ligand from accessing the binding pocket or, conversely, promoting a favorable interaction by occupying a specific hydrophobic pocket. Computational methods, such as density functional theory (DFT) and the analysis of buried volume (%VBur), allow for the separation and quantification of these steric and electronic effects, revealing how subtle changes to a ligand's structure can influence its activity. nih.gov

Table 1: Conceptual Impact of Substituent Properties on Bioactivity

| Substituent Property | Potential Effect on Ligand-Target Interaction | Example Group |

| Electronic | ||

| Electron-Withdrawing | Can alter pKa, form specific polar contacts (e.g., H-bonds), or modify the reactivity of the amide. | -NO₂, -Cl, -CF₃ |

| Electron-Donating | Can increase electron density in the aromatic ring, influencing pi-stacking interactions. | -OH, -OCH₃, -CH₃ |

| Steric | ||

| Small/Compact | Allows access to sterically restricted binding sites. | -H, -F |

| Bulky/Large | May increase binding through van der Waals forces in a large pocket or cause steric clash in a small one. | -Br, -CF₃, di-Cl |

This table presents conceptual effects; the actual impact is target-dependent.

The 4-position (para-position) on the benzamide ring of N-(2-aminoethyl)-4-hydroxybenzamide is a pivotal point for modification. The parent 4-hydroxy group is a hydrogen bond donor and acceptor, which can form a critical interaction with a target protein. Replacing this group alters the electronic and steric profile of the entire scaffold.

For instance, the analog N-(2-aminoethyl)-4-chlorobenzamide was investigated as a potent inhibitor of MAO-B, indicating that replacing the hydroxyl group with a chloro group retains significant biological activity. nih.gov In a different context, the design of neurokinin-2 (NK₂) receptor antagonists based on an N-methylbenzamide core found that a para-fluoro substituted analog was exceptionally potent, with a pK(b) of 9.7. nih.gov This highlights that a small, electronegative atom like fluorine can be highly beneficial for binding affinity. Studies on related benzamide structures further underscore the importance of substitution patterns; for example, the position of a chlorine atom on the ring significantly influences lipophilicity and subsequent antibacterial and antifungal activities. nih.govmdpi.com

Table 2: Effect of 4-Position Substitution on Biological Activity in Benzamide Analogs

| 4-Position Substituent | Analog Series | Target | Observed Effect | Citation(s) |

| -Cl | N-(2-aminoethyl)benzamides | MAO-B | Potent, time-dependent inhibition | nih.gov |

| -F | N-methylbenzamides | NK₂ Receptor | High antagonist potency (pK(b) = 9.7) | nih.gov |

| -NO₂ | N-methylbenzamides | NK₂ Receptor | Designed as a non-electrophilic control ligand | nih.gov |

| -OH | This compound | (Parent Compound) | Potential for key hydrogen bonding interactions |

Conformational Analysis and Bioactivity Correlation

Studies on peptoids containing N-hydroxy amides, which are structurally related to the amide bond in the benzamide linker, reveal that these functional groups strongly favor a trans conformation of the backbone amide bond. nih.gov This preference can reduce the entropic penalty of binding, as the molecule is already pre-organized in a favorable state. Furthermore, this defined conformation can facilitate specific intermolecular interactions, such as the formation of unique, sheet-like structures held together by hydrogen bonds, as observed in X-ray crystal structures of an N-hydroxy amide peptoid dimer. nih.gov Applying this principle to this compound suggests that constraining the linker's conformation, perhaps by introducing specific substituents, could enhance binding affinity by minimizing conformational entropy loss upon binding.

Design of Analogs for Enhanced Affinity and Specificity

Rational drug design often involves the systematic synthesis of analogs to improve the potency and selectivity of a lead compound. This process was demonstrated in the development of neurokinin-2 (NK₂) receptor antagonists derived from a benzamide scaffold. nih.gov In that work, a series of analogs were created, including nitro- and acetamido-derivatives to serve as controls, and isothiocyanato- and bromoacetamido-derivatives designed as potential electrophilic affinity labels to probe the receptor binding site. nih.gov This strategic approach led to the discovery of several highly potent antagonists. nih.gov

The overarching goal is to optimize the interactions with the desired target while minimizing interactions with off-target proteins. This involves a medicinal chemistry optimization of the lead scaffold, aiming for nanomolar potency and excellent selectivity over related targets, as shown in the development of 12-lipoxygenase inhibitors. nih.gov For the this compound scaffold, this would involve creating a library of compounds with diverse substituents on the benzamide ring and modifications to the ethylamino linker to systematically map the SAR and enhance target affinity and specificity.

Stereochemical Implications for Biological Potency

While this compound itself is an achiral molecule, the introduction of a substituent, particularly on the ethylamino linker, can create a chiral center. Biological targets such as enzymes and receptors are inherently chiral and will therefore interact differently with the different stereoisomers (enantiomers or diastereomers) of a chiral ligand.

This principle is evident in the asymmetric synthesis of N-methylbenzamide analogs, where controlling the stereochemistry was crucial for obtaining potent NK₂ receptor antagonists. nih.gov Typically, one enantiomer, known as the eutomer, will fit the binding site much better and exhibit significantly higher biological potency than the other enantiomer, the distomer. In studies of related salicylanilides that incorporate chiral amino acid linkers, the stereochemistry is a critical factor in their biological activity. nih.govmdpi.com Therefore, if analogs of this compound are designed with chiral centers, the separation and individual testing of each stereoisomer would be essential for accurately determining biological potency and understanding the three-dimensional requirements of the binding site.

Linker Design and its Influence on Ligand-Target Interactions

The ethylamino moiety in this compound serves as a linker, connecting the benzamide "head" to the terminal amine "tail." The properties of this linker—its length, flexibility, and conformational preferences—have a substantial impact on ligand-target interactions, even if the linker itself does not make direct contact with the protein. nih.govresearchgate.net

The design of linkers is a central challenge in creating molecules like PROTACs, where a linker must bridge two different proteins. chemrxiv.org An optimal linker length is critical; a linker that is too short can cause a steric clash, preventing the formation of a stable complex, while a linker that is too long can result in a significant entropic penalty due to excessive conformational flexibility. chemrxiv.org

Table 3: Energetic Impact of Linker Flexibility in a Fragment-Based Inhibitor System

| Linker Type | Linker Composition | Relative Binding Free Energy (ΔΔG) | Key Characteristic | Citation(s) |

| Flexible | Diamine (DA) | 0 kcal/mol (Reference) | High conformational flexibility | researchgate.net |

| Semi-Rigid | Amine-Oxime (AO) | -0.6 kcal/mol | Reduced flexibility | researchgate.net |

| Rigid | Dioxime (DO) | +0.4 kcal/mol | Rigid, but introduces strain | researchgate.net |

Data adapted from a study on a uracil-DNA glycosylase inhibitor, illustrating the energetic consequences of linker design. Negative ΔΔG indicates improved binding relative to the reference.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(2-aminoethyl)-4-hydroxybenzamide and its analogs, docking studies have been instrumental in elucidating potential binding modes within the active sites of various protein targets. These simulations help to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-protein recognition process. zhaojgroup.comresearchgate.net

For instance, in studies involving derivatives of this compound, docking simulations have been used to predict their binding to enzymes like enoyl reductase from E. coli and cytochrome P450 14 α-sterol demethylase from Candida albicans. nih.gov The results of these simulations are often quantified by a docking score, which estimates the binding affinity. For a series of related compounds, these scores can range significantly, indicating varying degrees of predicted binding strength. nih.gov The specific interactions identified through docking, such as hydrogen bonds between the ligand and key amino acid residues in the binding site, provide a rational basis for the observed biological activity. zhaojgroup.com

Table 1: Representative Molecular Docking Data for this compound Analogs

| Target Protein | Ligand Analog | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| E. coli Enoyl Reductase | (E)-2-hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)ethyl)benzamide | -8.5 | Tyr158, NAD+ |

| C. albicans Cyp51 | (E)-2-hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)ethyl)benzamide | -9.2 | Heme, Phe231 |

| E. coli KAS III | N-(3-(5-bromo-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide | Not Reported | Asn274, Arg36 |

Note: Data is illustrative and derived from studies on analogous compounds. zhaojgroup.comnih.gov The binding affinities and interacting residues are specific to the particular analog and protein target studied.

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations track the movements and interactions of every atom in the system, providing insights into the stability of the binding mode and the conformational changes that may occur upon ligand binding. nih.govnih.gov

MD simulations can reveal the flexibility of both the ligand and the protein, highlighting how they adapt to each other to maintain a stable complex. nih.gov For related benzamide (B126) derivatives, MD simulations have been employed to assess the stability of the docked poses. Parameters such as root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its initial predicted orientation. Furthermore, these simulations can elucidate the role of water molecules in mediating ligand-protein interactions and contribute to a more accurate understanding of the binding thermodynamics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs. nih.gov

For classes of compounds similar to this compound, such as other benzamide derivatives, QSAR studies have been successfully applied. nih.gov These models are typically built using a training set of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods are then used to develop an equation that links these descriptors to the observed activity. A robust QSAR model, validated by a test set of compounds, can then be used to predict the activity of novel molecules, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Table 2: Key Concepts in QSAR Modeling

| Concept | Description |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule (e.g., molecular weight, logP, polar surface area). |

| Training Set | A group of compounds with known biological activities used to build the QSAR model. |

| Test Set | A separate group of compounds used to validate the predictive power of the developed QSAR model. |

| Statistical Methods | Techniques like multiple linear regression or partial least squares used to derive the QSAR equation. |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide valuable information about its geometry, charge distribution, and reactivity. nih.gov

These calculations can determine the optimized molecular geometry, bond lengths, and bond angles. nih.gov Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more likely to be reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. nih.gov

Table 3: Electronic Properties from DFT Calculations for a Related Benzamide Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 5.3 Debye | Measures the overall polarity of the molecule. |

Note: The values presented are for a representative benzamide derivative and are intended to be illustrative of the types of properties that can be calculated using DFT. nih.gov

Conformational Analysis through Computational Methods

The biological activity of a flexible molecule like this compound can be highly dependent on its three-dimensional conformation. Computational conformational analysis is used to identify the low-energy, stable conformations that the molecule is likely to adopt. mdpi.com

By systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformer, a potential energy surface can be generated. This allows for the identification of the global minimum energy conformation, as well as other low-energy conformers that may be biologically relevant. Understanding the preferred conformations of this compound is crucial for interpreting its interactions with biological targets and for designing analogs with improved activity. For instance, the introduction of N-methylation in related peptide structures has been shown to significantly alter the conformational landscape, which in turn affects biological activity. mdpi.com

Research Applications and Future Perspectives

Application in Rational Drug Design and Discovery Initiatives

The benzamide (B126) structural motif is a well-established "privileged scaffold" in medicinal chemistry, serving as a foundational component for a wide array of pharmaceuticals. solubilityofthings.com N-(2-aminoethyl)-4-hydroxybenzamide and its derivatives are actively investigated in rational drug design, a process that relies on understanding the three-dimensional structure of biological targets to design and synthesize new, effective drugs.

Researchers leverage this scaffold to create libraries of related compounds, systematically altering its structure to optimize binding affinity and selectivity for specific proteins. For instance, a study on N-(2-(benzylamino)-2-oxoethyl)benzamide analogs, which share a similar structural backbone, led to the discovery of a potent agent that protects pancreatic β-cells from stress, highlighting a potential new treatment avenue for diabetes. nih.gov This work underscores how modifying the benzamide scaffold can lead to compounds with significantly improved potency and better pharmaceutical properties like water solubility. nih.gov

Furthermore, the core structure is present in molecules designed as inhibitors for a variety of enzymes. The strategic incorporation of different chemical groups onto the benzamide framework allows for the fine-tuning of a compound's electronic and steric properties to match the active site of a target enzyme, a cornerstone of modern drug discovery initiatives. mdpi.commdpi.com

Use as Chemical Probes in Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The this compound scaffold is well-suited for this purpose. By attaching reporter tags, such as radioisotopes or fluorescent molecules, to the core structure, scientists can create probes to track biological processes and visualize the location of specific proteins within cells.

A key example is the development of radiolabeled benzamides for use in Positron Emission Tomography (PET) imaging. In one study, a derivative, 4-¹¹C-methoxy N-(2-diethylaminoethyl) benzamide, was synthesized from a 4-hydroxybenzamide (B152061) precursor. nih.gov This probe showed selective uptake in melanoma cells, demonstrating its potential for non-invasively imaging and targeting this type of cancer. nih.gov Such probes are invaluable for understanding disease mechanisms and for the development of diagnostic tools.

Additionally, analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov These molecules act as mechanism-based inhibitors, allowing researchers to probe the enzyme's function and catalytic mechanism. nih.gov The insights gained from such studies are crucial for designing more effective therapeutic inhibitors.

Potential as Scaffolds for Developing Multi-Target Agents

The concept of polypharmacology, or designing single drugs that can interact with multiple biological targets, is a growing trend in drug discovery, particularly for complex diseases. The this compound scaffold is a promising candidate for developing such multi-target agents due to its modular nature, which allows for the incorporation of different pharmacophores.

By applying strategies like "scaffold hopping," chemists can use the benzamide core as a template to design new molecules with novel activity profiles. nih.gov This approach has led to the creation of compounds with combined activities, such as anticancer and anti-inflammatory properties. For example, research on related quinolinone carboxamides has produced compounds that simultaneously inhibit the enzyme lipoxygenase (LOX) and exhibit antioxidant activity.

This multi-target approach can lead to more effective treatments by addressing multiple pathways involved in a disease. The versatility of the benzamide scaffold makes it an attractive starting point for the rational design of drugs capable of modulating complex biological networks.

Contribution to the Understanding of Protein-Ligand Interactions

A fundamental goal in drug design is to understand the intricate interactions between a small molecule (ligand) and its protein target at an atomic level. The this compound structure and its analogues serve as excellent model systems for studying these interactions. The hydrogen-bonding capabilities of the amide and hydroxyl groups, combined with the potential for various interactions from the aromatic ring, allow for detailed analysis of binding modes. solubilityofthings.com

Studies using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) on benzamide-based ligands have provided critical insights into how these molecules fit into the binding pockets of proteins. For example, research into inhibitors of cyclophilin D, a mitochondrial enzyme, used a similar structural scaffold to perform a detailed analysis of stereochemistry on binding affinity and inhibitory potency. nih.gov By systematically modifying the ligand and observing the effects on binding, researchers can map out the key residues and forces that govern molecular recognition.

This knowledge is not only academically important but also has practical applications, guiding the optimization of lead compounds to enhance their affinity and selectivity, ultimately leading to safer and more effective medicines.

Emerging Applications in Material Science and Chemical Biology

Beyond pharmaceuticals, the benzamide structure is finding new applications in material science and chemical biology. The ability of benzamide derivatives to self-assemble and form ordered structures through hydrogen bonding makes them useful building blocks for creating novel functional materials. solubilityofthings.com

In material science, benzamides are used as intermediates in the production of polymers and dyes. solubilityofthings.comguidechem.com Their structural properties can influence the characteristics of the final materials. There is growing interest in using bio-derived molecules like those based on the hydroxymethylfurfural (HMF) platform, which can be converted into derivatives for creating sustainable adhesives and polymers. nih.gov This aligns with a broader push towards greener chemistry and the use of renewable resources in material production.

In chemical biology, benzamide derivatives are used to develop new analytical methods. For instance, benzamide was used to create a screening method to study enzymatic transformations and in the photocatalytic decomposition of various compounds. chemicalbook.comsigmaaldrich.com The versatility of the benzamide core continues to inspire new research directions, promising further innovations in both medicine and materials.

Q & A

Q. What are the established synthetic routes for N-(2-aminoethyl)-4-hydroxybenzamide?

The synthesis typically involves multi-step organic reactions:

- Boc protection : The aminoethyl group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Benzoylation : Reaction with 4-hydroxybenzoyl chloride or activated derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

- Deprotection : Removal of the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the free amine.

- Purification : High-performance liquid chromatography (HPLC) ensures high purity (>95%) .

Q. Which spectroscopic methods are used to characterize This compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with key signals for the aromatic protons (δ 6.8–7.5 ppm), amide carbonyl (δ ~165 ppm), and aminoethyl groups (δ 2.8–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 448.1 [M+H]) .

- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What biological activities have been reported for this compound?

- Antitrypanosomal Activity : Inhibits Trypanosoma brucei (EC < 1 μM) via interaction with parasite-specific enzymes .

- Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria, likely through membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : Dichloromethane (DCM) or DMF enhances solubility of intermediates .

- Temperature Control : Maintain 0–5°C during benzoylation to minimize side reactions .

- Catalyst Use : DMAP (5–10 mol%) accelerates acylation .

- Workflow Example :

| Step | Conditions | Yield (%) |

|---|---|---|

| Boc Protection | DCM, RT, 12h | 85 |

| Benzoylation | DCM, 0°C, DCC/DMAP | 75 |

| Deprotection | 4M HCl/dioxane, RT | 90 |

Q. How do structural modifications influence biological activity?

- Aminoethyl Group : Critical for solubility and target binding; replacing it with bulkier groups reduces potency .

- Hydroxy Substituent : The 4-hydroxy moiety enhances hydrogen bonding with active sites, as shown in molecular docking studies .

- SAR Strategy :

Synthesize analogs with halogen (Cl, F) or trifluoromethyl substitutions.

Test in vitro against T. brucei and compare IC values.

Use computational models (e.g., AutoDock) to predict binding affinities .

Q. How to address contradictions in reported bioactivity data?

- Purity Verification : Reanalyze compounds via HPLC to rule out impurities (>98% purity required) .

- Assay Standardization : Use consistent protocols (e.g., Alamar Blue assay for T. brucei) across studies .

- Control Experiments : Include reference inhibitors (e.g., suramin) and validate cell viability via ATP assays .

Q. What is the compound’s stability under physiological conditions?

- Acidic Hydrolysis : Degrades into 4-hydroxybenzoic acid and ethylenediamine derivatives at pH < 3 (e.g., gastric fluid) .

- Basic Conditions : Forms carboxylate salts (pH > 10), reducing bioavailability .

- Stability Testing : Monitor degradation via LC-MS over 24h in simulated biological buffers (pH 2–9) .

Q. How does salt formation (e.g., HCl salt) impact solubility and activity?

- Solubility Enhancement : HCl salts improve aqueous solubility (e.g., >10 mg/mL in PBS) for in vitro assays .

- Bioactivity Retention : Compare free base vs. salt forms in dose-response studies; HCl salts show equivalent potency but better pharmacokinetics .

Methodological Notes

- Contradiction Resolution : Use isothermal titration calorimetry (ITC) to validate target binding when bioactivity data conflicts .

- Advanced Purification : Employ preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) for gram-scale synthesis .

- In Silico Tools : Molecular dynamics simulations (e.g., GROMACS) predict stability of drug-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products